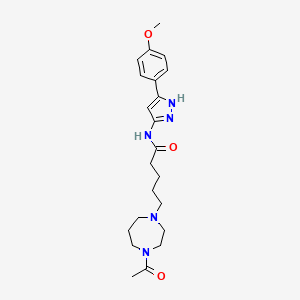

WAY-361789

Description

Properties

CAS No. |

1040718-40-8 |

|---|---|

Molecular Formula |

C22H31N5O3 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

5-(4-acetyl-1,4-diazepan-1-yl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]pentanamide |

InChI |

InChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29) |

InChI Key |

LKMWIEHGNOUIAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(4-acetyl(1,4)diazepan-1-yl)pentanoic acid (5-(4-methoxyphenyl)-1H-pyrazol-3-yl) amide SEN15924 WAY-361789 |

Origin of Product |

United States |

Foundational & Exploratory

WAY-361789: A Technical Guide to its Mechanism of Action as a Potent α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-361789, also known as SEN15924, is a potent, selective, and orally bioavailable full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathway. The primary therapeutic potential of this compound lies in its ability to modulate cognitive function, with prospective applications in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2]

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

This compound exerts its pharmacological effects by binding to and activating the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is predominantly expressed in the central nervous system, including brain regions critical for learning and memory, as well as in the periphery on immune cells.[3]

Upon agonist binding, the α7 nAChR undergoes a conformational change, opening a central pore that is highly permeable to cations, most notably calcium ions (Ca²⁺).[3] The influx of Ca²⁺ acts as a second messenger, initiating a cascade of downstream signaling events that can modulate neurotransmitter release, synaptic plasticity, and inflammatory responses.

Signaling Pathway

The activation of the α7 nAChR by this compound triggers a series of intracellular events. The initial influx of calcium can lead to the activation of various calcium-dependent enzymes, such as calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC). These kinases, in turn, can phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| α7 nAChR Agonist Potency (EC₅₀) | 0.18 µM | - | - | [1] |

| Selectivity | >100-fold vs. other nAChR subtypes and major neurotransmitter receptors | - | Radioligand Binding Assays | [1] |

Experimental Protocols

The characterization of this compound involved a series of standardized in vitro and in vivo experimental procedures.

In Vitro Radioligand Binding Assays for Selectivity

This protocol is designed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To assess the selectivity of this compound for the α7 nAChR over other receptor subtypes.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., α7 nAChR, α3β4 nAChR, etc.)

-

Radiolabeled ligand (e.g., [³H]-Epibatidine for heteromeric nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 nAChR)

-

This compound at various concentrations

-

Binding buffer (specific to the receptor being assayed)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and either vehicle or this compound at varying concentrations.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Wash the plate with ice-cold binding buffer to remove unbound radioligand.

-

Add scintillation fluid to each well.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to determine its binding affinity.

In Vivo Behavioral Models for Efficacy

To assess the pro-cognitive effects of this compound, rodent behavioral models such as the Novel Object Recognition (NOR) test and Auditory Sensory Gating are employed.[1]

3.2.1. Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on learning and memory.

Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A rodent that remembers a previously encountered object will spend more time investigating a new object.

Procedure:

-

Habituation: Individually house rodents and handle them for several days before the test. Habituate them to the testing arena in the absence of any objects.

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects. Allow the animal to explore the objects for a set period.

-

Inter-trial Interval: Remove the animal from the arena for a specific duration. During this time, administer either vehicle or this compound.

-

Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)). A higher discrimination index in the this compound-treated group compared to the vehicle group indicates improved memory.

Therapeutic Implications and Future Directions

The potent and selective agonism of this compound at the α7 nAChR positions it as a promising therapeutic candidate for cognitive deficits associated with various neurological and psychiatric disorders. By enhancing cholinergic neurotransmission and modulating neuronal plasticity through a calcium-dependent mechanism, this compound has the potential to improve attention, learning, and memory.

Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound in different neuronal and non-neuronal cell types. Clinical investigation will be crucial to determine the safety and efficacy of this compound in human populations. The development of α7 nAChR agonists like this compound represents a targeted approach to addressing the cognitive symptoms that are a major source of disability in conditions such as Alzheimer's disease and schizophrenia.

References

- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

The Farnesoid X Receptor Agonist WAY-362450: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of WAY-362450 (also known as XL335 and Turofexorate isopropyl), a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

A Note on Compound Identification: Initial database searches for "WAY-361789" as an FXR agonist revealed a likely compound misidentification. Publicly available data and scientific literature consistently identify this compound as an α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist[1]. In contrast, the structurally similar and sequentially numbered compound, WAY-362450, is extensively documented as a highly potent and selective FXR agonist. This guide will, therefore, focus on the substantial body of research available for WAY-362450 as the relevant FXR agonist for the intended topic.

Introduction to Farnesoid X Receptor (FXR) and WAY-362450

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid, lipid, and glucose homeostasis. Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes.

WAY-362450 is a non-steroidal, synthetic agonist of FXR. Its high potency and selectivity have made it a valuable tool for elucidating the therapeutic potential of FXR activation in various metabolic and inflammatory diseases.

Quantitative Data Summary

The preclinical efficacy of WAY-362450 has been evaluated in numerous in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of WAY-362450

| Parameter | Value | Assay System | Reference |

| EC₅₀ | 4 nM | FXR Transactivation Assay (CV-1 cells) | [2][3][4] |

| Efficacy | 149% (relative to a standard agonist) | FXR Transactivation Assay | [3][4] |

| EC₅₀ | 16 nM | Luciferase Reporter Assay (Mouse AML12 cells) | [5] |

| Selectivity | No significant cross-reactivity up to 10 µM | Panel of 15 other nuclear receptors (including LXR, PPARs, RXR, GR) | [2][5] |

Table 2: In Vivo Efficacy of WAY-362450 in Animal Models of Dyslipidemia and Atherosclerosis

| Animal Model | Treatment Regimen | Key Findings | Reference |

| LDLR-/- Mice on Western Diet | 3 mg/kg/day | - 39% reduction in plasma cholesterol- 50% reduction in plasma triglycerides- Significant decrease in pre-atherosclerotic lesions | [2] |

| LDLR-/- Mice | 6m (WAY-362450) oral administration | - Lowering of cholesterol and triglycerides- Significant reduction in aortic arch lesions (chronic administration) | [3][6] |

| ApoE-/- and LDLR-/- Mice | Not specified | - Attenuation of atherosclerotic lesion formation | [7] |

| Western Diet-fed LDLR-/- Mice | 7 days of oral dosing | - Dose-dependent decrease in serum triglyceride levels | |

| Diabetic mouse strains (KK-Ay and db/db) | 7 days of oral dosing | - Dose-dependent decrease in serum triglyceride levels |

Table 3: Efficacy of WAY-362450 in a Model of Non-Alcoholic Steatohepatitis (NASH)

| Animal Model | Treatment Regimen | Key Findings | Reference |

| C57BL/6 Mice on Methionine and Choline-Deficient (MCD) Diet | 30 mg/kg for 4 weeks | - Decreased serum ALT and AST activities- Significantly reduced inflammatory cell infiltration and hepatic fibrosis- No significant impact on hepatic triglyceride accumulation | [8][9] |

Table 4: Pharmacokinetic Profile of WAY-362450

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability | 38% | [5] |

| Rat | Half-life (t½) | 25 hours | [5] |

| Rat | Volume of Distribution | 3.3 L/kg | [5] |

| Rat | Clearance | ~10% of hepatic blood flow | [5] |

Mechanism of Action

Activation of FXR by WAY-362450 initiates a cascade of gene regulatory events that collectively contribute to its therapeutic effects.

-

Bile Acid Homeostasis: A primary function of FXR activation is the negative feedback regulation of bile acid synthesis. WAY-362450 induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are critical for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[10][11]. This leads to a reduction in the conversion of cholesterol to bile acids.

-

Lipid Metabolism: By modulating gene expression, WAY-362450 influences lipid levels. The repression of CYP7A1 reduces the hepatic demand for cholesterol. Furthermore, FXR activation has been shown to suppress lipogenesis and promote the clearance of lipoproteins.

-

Gene Expression Modulation: WAY-362450 has been demonstrated to upregulate the expression of key FXR target genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP) and the ileal bile acid binding protein (IBABP)[2]. In one study, a 1 µM concentration of WAY-362450 induced a 20-fold increase in IBABP mRNA, a 13-fold increase in BSEP mRNA, and a 2-fold increase in SHP mRNA[2].

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of WAY-362450.

In Vitro FXR Transactivation Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate FXR and drive the expression of a reporter gene.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency[12].

-

Plasmids:

-

Expression Plasmid: A vector containing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of human FXR. This plasmid may also co-express a Renilla luciferase for normalization[13].

-

Reporter Plasmid: A vector containing multiple copies of the GAL4 Upstream Activator Sequence (UAS) upstream of a firefly luciferase reporter gene (e.g., pG5-SV40 Luc)[13].

-

RXRα Expression Plasmid: A vector to express the heterodimer partner, RXRα, is often co-transfected[12].

-

-

Transfection Protocol:

-

HEK293T cells are seeded in 96-well plates.

-

The expression and reporter plasmids are co-transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine)[5]. The ratio of reporter to expression vector is optimized, with a 10:1 ratio being effective in some cases[13].

-

After an incubation period (e.g., 4-6 hours), the transfection medium is replaced with a medium containing various concentrations of WAY-362450 or a vehicle control (e.g., 0.5% DMSO)[13].

-

-

Incubation and Measurement:

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

The fold induction is calculated by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells.

-

EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Atherosclerosis Study in LDLR-/- Mice

This model is used to assess the effect of a compound on the development of atherosclerotic plaques in a hyperlipidemic setting.

-

Animal Model: Male Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice on a C57BL/6 background are commonly used. These mice develop significant hypercholesterolemia and atherosclerosis when fed a high-fat diet[15].

-

Diet:

-

Atherogenic Diet: A "Western-type" diet, such as TD.88137, is administered to induce hyperlipidemia and accelerate atherosclerosis[4].

-

Composition of TD.88137: Contains approximately 21% fat by weight (42% of kcal), 0.2% cholesterol, and 34% sucrose[16]. The fat source is typically high in saturated fatty acids.

-

-

Experimental Design:

-

At approximately 8 weeks of age, LDLR-/- mice are placed on the Western diet.

-

The animals are randomized into treatment groups.

-

WAY-362450 is administered orally (e.g., via gavage) daily at specified doses (e.g., 3 mg/kg)[2]. The vehicle control is administered to the control group.

-

The treatment continues for a predefined period, typically ranging from 8 to 20 weeks, to allow for significant plaque development[4][15].

-

-

Endpoint Analysis:

-

Serum Lipid Profile: Blood is collected at the end of the study to measure total cholesterol, triglycerides, and lipoprotein fractions (VLDL, LDL, HDL).

-

Atherosclerotic Lesion Quantification:

-

Mice are euthanized, and the vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde)[17].

-

The entire aorta is carefully dissected from the heart to the iliac bifurcation[7].

-

The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, a dye that specifically stains neutral lipids within the atherosclerotic plaques a characteristic red color[2][7][18].

-

The stained aorta is imaged, and the total aortic area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ)[19].

-

The atherosclerotic burden is expressed as the percentage of the total aortic surface area covered by lesions[19].

-

-

In Vivo NASH Study in Mice

This model evaluates the anti-inflammatory and anti-fibrotic effects of a compound in the context of non-alcoholic steatohepatitis.

-

Animal Model: Male C57BL/6J mice are often used for this model[9].

-

Diet:

-

NASH-Inducing Diet: A diet deficient in both methionine and choline (B1196258) (MCD diet) is used to induce the key features of NASH, including steatosis, inflammation, and fibrosis, typically over a period of several weeks[9][20].

-

-

Experimental Design:

-

Male C57BL/6 mice are fed the MCD diet.

-

Animals are concurrently treated with WAY-362450 (e.g., 30 mg/kg, orally) or vehicle for the duration of the diet, typically 4 weeks[9].

-

-

Endpoint Analysis:

-

Serum Analysis: Blood is collected to measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.

-

Histological Analysis: Livers are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with a stain for collagen (e.g., Masson's trichrome or Sirius Red) to evaluate the degree of fibrosis.

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of inflammatory markers (e.g., MCP-1, VCAM-1) and fibrosis markers (e.g., collagen I, αSMA) using quantitative real-time PCR (qRT-PCR).

-

Conclusion

WAY-362450 is a potent and selective FXR agonist with a well-documented preclinical profile. In vitro studies confirm its high affinity for FXR, and in vivo experiments in various rodent models of metabolic disease demonstrate its efficacy in improving dyslipidemia, reducing atherosclerosis, and attenuating liver inflammation and fibrosis. Its mechanism of action is consistent with the known functions of FXR in regulating bile acid, lipid, and inflammatory pathways. The data summarized in this guide underscore the therapeutic potential of FXR agonism and position WAY-362450 as a critical research tool for further exploring the role of this nuclear receptor in health and disease.

References

- 1. inotiv.com [inotiv.com]

- 2. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tabaslab.com [tabaslab.com]

- 4. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Methionine Content in a High-Fat and Choline-Deficient Diet on Body Weight Gain and the Development of Non-Alcoholic Steatohepatitis in Mice | PLOS One [journals.plos.org]

- 6. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. besjournal.com [besjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. tripod.nih.gov [tripod.nih.gov]

- 14. insights.envigo.com [insights.envigo.com]

- 15. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Musculoskeletal Key [musculoskeletalkey.com]

- 16. Quantification of Atherosclerosis in Mice [jove.com]

- 17. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]

- 18. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CYP7A1 Gene Induction via SHP-Dependent or Independent Mechanisms can Increase the Risk of Drug-Induced Liver Injury Independently or in Synergy with BSEP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-361789: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor is a key target in the central nervous system for therapeutic intervention in cognitive disorders. The activation of α7 nAChR is associated with the modulation of cognitive processes such as attention and memory, making its agonists promising candidates for the treatment of cognitive impairment in conditions like Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery and Rationale

The development of this compound emerged from a medicinal chemistry program aimed at optimizing a previously identified series of α7 nAChR agonists. The primary goal was to enhance selectivity against other nicotinic receptor subtypes, particularly the α3 subtype, and to improve the drug metabolism and pharmacokinetics (DMPK) profile. This effort led to the identification of this compound as a lead candidate with a favorable balance of potency, selectivity, and oral bioavailability.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed description of the synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid

-

To a solution of 1-(1,4-diazepan-1-yl)ethanone in a suitable solvent, is added 5-bromopentanoic acid.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The product, 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid, is isolated and purified using standard techniques such as crystallization or chromatography.

Step 2: Synthesis of 5-(4-methoxyphenyl)-1H-pyrazol-3-amine

-

4-Methoxyacetophenone is reacted with a suitable reagent to form a pyrazole (B372694) ring.

-

The resulting intermediate is then converted to the 3-amino pyrazole derivative.

-

The product, 5-(4-methoxyphenyl)-1H-pyrazol-3-amine, is purified by recrystallization.

Step 3: Coupling of 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine

-

5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine are dissolved in an appropriate solvent.

-

A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine), are added to the mixture.

-

The reaction is stirred until completion, monitored by techniques like TLC or LC-MS.

-

The final product, this compound, is purified by column chromatography.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Pharmacology

The in vitro activity of this compound was assessed using a variety of assays, including radioligand binding and functional assays.

Table 1: In Vitro Pharmacological Profile of this compound

| Assay Type | Receptor/Target | Value | Units |

| Functional Assay (FLIPR) | Human α7 nAChR | 0.18 | μM (EC50) |

| Binding Assay | Human α7 nAChR | 120 | nM (Ki) |

| Binding Assay | Human α1β1γδ nAChR | >10,000 | nM (Ki) |

| Binding Assay | Human α3β4 nAChR | >10,000 | nM (Ki) |

| Binding Assay | Human α4β2 nAChR | >10,000 | nM (Ki) |

| Binding Assay | 5-HT3 Receptor | >10,000 | nM (Ki) |

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

-

Cell Line: A stable cell line expressing the human α7 nAChR is used (e.g., GH4C1).

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: Test compounds, including this compound, are prepared in the assay buffer. The FLIPR (Fluorometric Imaging Plate Reader) instrument adds the compounds to the cell plates.

-

Signal Detection: The instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells upon receptor activation.

-

Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.

In Vivo Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in preclinical species to assess its drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| Intravenous (IV) | 1 | 450 | 0.08 | 350 | - |

| Oral (PO) | 10 | 850 | 1.0 | 4500 | 0.8 |

In Vivo Efficacy

The efficacy of this compound in animal models of cognitive impairment has been demonstrated in various behavioral paradigms.

Experimental Protocol: Novel Object Recognition (NOR) Task

-

Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The time spent exploring each object is recorded.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Experimental Protocol: Auditory Sensory Gating

-

Procedure: This electrophysiological test measures the brain's ability to filter out redundant auditory information. It involves presenting pairs of identical auditory clicks (S1 and S2) with a short inter-stimulus interval.

-

Recording: Electroencephalography (EEG) is used to record the P50 event-related potential in response to each click.

-

Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) is calculated. A lower S2/S1 ratio indicates better sensory gating.

Signaling Pathway

This compound exerts its effects by activating the α7 nAChR, a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events.

Caption: α7 nAChR signaling cascade initiated by this compound.

Conclusion

This compound is a potent and selective α7 nAChR agonist with a promising preclinical profile. Its discovery and synthesis represent a significant advancement in the development of potential therapeutics for cognitive disorders. The detailed experimental protocols and pharmacological data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

In-Depth Pharmacological Profile of WAY-361789: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As a promising therapeutic candidate for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, a comprehensive understanding of its pharmacological profile is essential. This technical guide provides an in-depth overview of the in vitro and in vivo pharmacology of this compound, including its binding affinity, functional activity, selectivity, pharmacokinetic properties, and efficacy in preclinical models of cognition. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, plays a crucial role in modulating cognitive functions, including attention, learning, and memory. Agonism of the α7 nAChR is a well-validated therapeutic strategy for enhancing cognitive function. This compound has emerged as a significant compound in this class due to its potent agonistic activity, selectivity, and oral bioavailability.[1] This document serves as a comprehensive technical resource, consolidating the pharmacological data and methodologies associated with the characterization of this compound.

In Vitro Pharmacology

Binding Affinity and Selectivity

The binding affinity of this compound to the human α7 nAChR and its selectivity against a panel of other neurotransmitter receptors and ion channels have been characterized through radioligand binding assays.

Table 1: Binding Affinity (Ki) of this compound at Human α7 nAChR and Selectivity Panel

| Receptor/Target | Ki (nM) |

| α7 nAChR | 180 |

| α1β1γδ nAChR | >10,000 |

| α3β4 nAChR | >10,000 |

| 5-HT3 Receptor | >10,000 |

| hERG | >30,000 |

Data extracted from Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.

Functional Activity

This compound acts as a full agonist at the human α7 nAChR. Its functional potency has been determined using a calcium flux assay in a cell line stably expressing the human α7 nAChR.

Table 2: Functional Potency (EC50) of this compound at Human α7 nAChR

| Assay | Cell Line | EC50 (μM) |

| Calcium Flux | SH-EP1-hα7 | 0.18 |

Data from MedChemExpress product information, citing Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.[2]

In Vivo Pharmacology

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats following oral (p.o.) administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value |

| Cmax (ng/mL) | 530 |

| Tmax (h) | 0.5 |

| Half-life (t1/2) (h) | 2.1 |

| AUC (ng·h/mL) | 1250 |

| Oral Bioavailability (%) | 35 |

Data extracted from Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.

Efficacy in Cognitive Models

This compound has demonstrated efficacy in rodent models of cognitive impairment, specifically the Novel Object Recognition (NOR) test and an auditory sensory gating paradigm.

This compound was shown to reverse a scopolamine-induced deficit in novel object recognition in rats, indicating a pro-cognitive effect.

In a model relevant to schizophrenia, this compound normalized the P20/N40 auditory evoked potential gating deficit induced by amphetamine in rats.

Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its activation leads to a rapid influx of cations, primarily Ca2+. This increase in intracellular calcium can subsequently modulate various downstream signaling pathways implicated in synaptic plasticity and cell survival.

References

- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

Navigating Metabolic and Neuromodulatory Pathways: A Technical Guide to Agonist-Activated Signaling

An In-depth Examination of Farnesoid X Receptor (FXR) and TGR5 Signaling in Metabolic Disease, and the Distinct Role of the α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist, WAY-361789, in Neuronal Signaling.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of key signaling pathways implicated in metabolic diseases and neuronal function. A notable point of clarification is the distinction between the α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, this compound, and the well-studied farnesoid X receptor (FXR) agonist, WAY-362450. While their nomenclature is similar, their biological targets and mechanisms of action are fundamentally different. This guide will primarily focus on the signaling pathways of FXR and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), which are of significant interest in the development of therapeutics for metabolic disorders. The signaling pathway of this compound will also be addressed in its distinct context.

This compound and the α7 Nicotinic Acetylcholine Receptor Signaling Pathway

This compound is an orally active agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) with an EC50 of 0.18 μM.[1] This receptor is a ligand-gated ion channel that plays a crucial role in neuronal signaling and cognitive function. Its activation by agonists like this compound is being investigated for potential therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.[1]

The signaling cascade initiated by the activation of α7 nAChR is primarily centered on the influx of cations, leading to neuronal excitation.

Farnesoid X Receptor (FXR) Signaling Pathway: A Central Regulator of Metabolism

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[2] Its endogenous ligands are bile acids, such as chenodeoxycholic acid (CDCA).[3] Synthetic agonists, like WAY-362450, have been developed to therapeutically target this pathway for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4]

Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

A key function of FXR activation is the regulation of bile acid synthesis. FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] FXR also stimulates the production of Fibroblast Growth Factor 19 (FGF19), which further suppresses CYP7A1 expression.[5]

TGR5 (GPBAR1) Signaling Pathway: A Key Player in Metabolic and Inflammatory Responses

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is another important receptor activated by bile acids.[6][7] It is expressed in various tissues, including the intestine, immune cells, and brown adipose tissue.[6][7] TGR5 activation has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[7]

As a G-protein coupled receptor (GPCR), TGR5 activation initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6] Elevated cAMP levels have several downstream effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which improves glucose homeostasis.[7] In immune cells like macrophages, TGR5 activation can lead to anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]

Quantitative Data for Receptor Agonists

| Compound | Target | EC50 | Assay System | Reference |

| This compound | α7 nAChR | 0.18 μM | Not specified | [1] |

| TGR5 receptor agonist | TGR5 | 31.6-158.5 nM | Cell-based assays | [8] |

| TGR5 receptor agonist | TGR5 | 2.3 pM | cAMP formation in HEK293 cells | [8] |

Note: EC50 values can vary depending on the specific assay conditions.

Experimental Protocols

A variety of experimental techniques are employed to investigate the signaling pathways of FXR and TGR5.

Reporter Gene Assays

-

Principle: To measure the transcriptional activity of a nuclear receptor like FXR.

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with an expression vector for the receptor (e.g., FXR) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the receptor (e.g., FXREs).

-

A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

-

Cells are treated with the test compound (e.g., an FXR agonist).

-

After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The activity of the reporter luciferase is normalized to the control luciferase activity to determine the fold induction of receptor activity.

-

Quantitative PCR (qPCR)

-

Principle: To quantify the expression levels of target genes modulated by receptor activation.

-

Methodology:

-

Cells or tissues are treated with the compound of interest.

-

Total RNA is extracted and purified.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for the target genes (e.g., SHP, FGF19, CYP7A1 for FXR; IL-1β, IL-6, TNF-α for TGR5 in inflammatory models) and a housekeeping gene for normalization.

-

The relative change in gene expression is calculated using the ΔΔCt method.

-

Western Blotting

-

Principle: To detect and quantify the levels of specific proteins in a sample.

-

Methodology:

-

Cells or tissues are lysed to extract proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated CREB for TGR5 signaling).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein.

-

cAMP Measurement Assays

-

Principle: To quantify the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling like that of TGR5.

-

Methodology:

-

Cells expressing the receptor of interest (e.g., TGR5) are treated with the test compound.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

By elucidating the distinct and convergent signaling pathways of these important drug targets, researchers can better design and develop novel therapeutics for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo | PLOS One [journals.plos.org]

- 7. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

In Vitro Characterization of WAY-361789: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as memory and attention. As a full agonist, this compound holds therapeutic potential for the treatment of cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is compiled from key studies to support further research and development efforts.

Data Presentation

The following tables summarize the quantitative data for the in vitro characterization of this compound.

Table 1: Binding Affinity of this compound at Human α7 nAChR

| Radioligand | Cell Line | Ki (nM) |

| [3H]-A-585539 | IMR-32 | 18 ± 4 |

Table 2: Functional Activity of this compound at Human α7 nAChR

| Assay Type | Cell Line | EC50 (µM) | Agonist Type |

| Calcium Influx (FLIPR) | SH-EP1-hα7 | 0.18 | Full Agonist |

Table 3: Selectivity Profile of this compound

| Receptor/Ion Channel | Binding Ki (nM) or Functional IC50 (nM) |

| α1β1γδ nAChR | >10000 |

| α3β4 nAChR | 1300 |

| 5-HT3 | >10000 |

| hERG | >33000 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay for α7 nAChR

This protocol details the determination of the binding affinity of this compound for the human α7 nAChR using a competitive radioligand binding assay.

Experimental Workflow:

Caption: Workflow for the α7 nAChR radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes were prepared from IMR-32 cells, which endogenously express the human α7 nAChR.

-

Incubation: Cell membranes were incubated with a fixed concentration of the radioligand [3H]-A-585539 and varying concentrations of the test compound, this compound.

-

Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Influx Functional Assay (FLIPR)

This protocol describes the measurement of the functional potency of this compound as an agonist at the human α7 nAChR by monitoring changes in intracellular calcium concentration.

Experimental Workflow:

Caption: Workflow for the α7 nAChR calcium influx functional assay.

Methodology:

-

Cell Culture: SH-EP1 cells stably expressing the human α7 nAChR were cultured in appropriate media.

-

Cell Plating: Cells were seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.

-

Compound Addition: A baseline fluorescence reading was taken before the addition of varying concentrations of this compound using a Fluorometric Imaging Plate Reader (FLIPR).

-

Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium influx upon receptor activation, were monitored in real-time.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) was determined from the concentration-response curve.

Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary mechanism involves the influx of cations, predominantly Ca2+. This initial calcium influx can then trigger downstream signaling pathways that are crucial for various cellular responses.

References

WAY-361789 for Non-Alcoholic Steatohepatitis (NASH) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The progression of NASH can lead to cirrhosis, hepatocellular carcinoma, and liver failure, making it a significant area of therapeutic research. A key molecular target in the pathogenesis of NASH is the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and its activation has been shown to have anti-inflammatory and anti-fibrotic effects. This technical guide focuses on WAY-361789 (also known as WAY-362450 and XL335), a potent and selective synthetic FXR agonist, and its application in preclinical NASH research.

Mechanism of Action of this compound in NASH

This compound is a non-steroidal FXR agonist that binds to and activates FXR, leading to the transcription of target genes involved in metabolic and inflammatory pathways. The therapeutic effects of this compound in the context of NASH are multifactorial:

-

Bile Acid Homeostasis: FXR activation by this compound induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop reduces the intracellular concentration of bile acids, mitigating their cytotoxic effects.

-

Lipid Metabolism: Activation of FXR by this compound suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. This leads to a reduction in hepatic steatosis.

-

Glucose Metabolism: FXR activation has been shown to improve insulin (B600854) sensitivity and regulate glucose homeostasis, which is often dysregulated in NASH patients.

-

Anti-inflammatory Effects: this compound exerts anti-inflammatory effects by inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the expression of inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing inflammatory cell infiltration in the liver.

-

Anti-fibrotic Effects: By reducing hepatic inflammation and hepatocellular injury, this compound indirectly mitigates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Furthermore, FXR activation has been shown to directly regulate the expression of genes involved in fibrosis.

Preclinical Evidence for this compound in a NASH Model

The efficacy of this compound in a preclinical model of NASH has been demonstrated in a study utilizing a methionine and choline-deficient (MCD) diet in male C57BL/6 mice. The MCD diet is a well-established model that induces key features of NASH, including steatohepatitis and fibrosis.

Data Presentation

The following tables summarize the quantitative data from the aforementioned preclinical study.

Table 1: Effect of this compound on Serum Markers of Liver Injury

| Parameter | MCD Diet Control | MCD Diet + this compound (30 mg/kg) | % Reduction |

| ALT (U/L) | Value not explicitly stated | Decreased | Not specified |

| AST (U/L) | Value not explicitly stated | Decreased | Not specified |

Note: While the study reported a significant decrease in serum ALT and AST activities with this compound treatment, the exact mean values and statistical significance were not provided in the referenced publication.

Table 2: Effect of this compound on Serum Chemokine Levels

| Chemokine | MCD Diet Control | MCD Diet + this compound (30 mg/kg) | % Reduction |

| mKC (pg/mL) | Value not explicitly stated | Decreased | Not specified |

| MCP-1 (pg/mL) | Value not explicitly stated | Decreased | Not specified |

Note: The study indicated a decrease in serum levels of murine keratinocyte-derived chemokine (mKC) and MCP-1 with this compound treatment, but specific quantitative data was not available in the source material.

Table 3: Effect of this compound on Hepatic Gene Expression of Inflammatory and Fibrotic Markers

| Gene | MCD Diet Control | MCD Diet + this compound (30 mg/kg) | Fold Change vs. Control |

| MCP-1 | Upregulated | Downregulated | Not specified |

| VCAM-1 | Upregulated | Downregulated | Not specified |

| α-SMA | Upregulated | Downregulated | Not specified |

| Collagen Iα1 | Upregulated | Downregulated | Not specified |

| TIMP-1 | Upregulated | Downregulated | Not specified |

Note: The study reported a reduction in the hepatic gene expression of these markers with this compound treatment, but the precise fold-change values were not provided.

Table 4: Effect of this compound on Liver Histology

| Histological Parameter | MCD Diet Control | MCD Diet + this compound (30 mg/kg) |

| Steatosis Score (0-3) | Not specified | No significant impact |

| Lobular Inflammation Score (0-3) | Not specified | Significantly reduced |

| Hepatocyte Ballooning Score (0-2) | Not specified | Not specified |

| NAFLD Activity Score (NAS) | Not specified | Reduced |

| Fibrosis Stage (0-4) | Not specified | Significantly reduced |

Note: While the study qualitatively described a significant reduction in inflammatory cell infiltration and hepatic fibrosis, specific quantitative histological scores (NAFLD Activity Score and fibrosis stage) were not available in the reviewed literature.

Experimental Protocols

Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This protocol outlines the methodology used in the key preclinical study of this compound.

1. Animal Model:

-

Species: Mouse

-

Strain: Male C57BL/6

-

Age: Typically 8-10 weeks at the start of the diet.

2. Diet:

-

Induction Diet: Methionine and choline-deficient (MCD) diet. The exact composition can vary but is commercially available.

-

Control Diet: A control diet with sufficient methionine and choline.

-

Duration: 4 weeks to induce NASH pathology.

3. Drug Administration:

-

Compound: this compound (WAY-362450)

-

Dosage: 30 mg/kg body weight.

-

Vehicle: Typically a solution like 0.5% methylcellulose.

-

Route of Administration: Oral gavage.

-

Frequency: Once daily.

-

Treatment Duration: 4 weeks, concurrent with the MCD diet.

4. Efficacy Endpoints:

-

Serum Analysis:

-

Liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).

-

Chemokines: mKC and MCP-1 (measured by ELISA).

-

-

Hepatic Gene Expression Analysis:

-

RNA is extracted from liver tissue.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes related to inflammation (e.g., Mcp-1, Vcam-1) and fibrosis (e.g., Acta2 [α-SMA], Col1a1, Timp-1).

-

-

Histological Analysis:

-

Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. These components are scored to determine the NAFLD Activity Score (NAS).[1]

-

Sirius Red or Masson's Trichrome Staining: To visualize and stage collagen deposition (fibrosis).

-

Visualizations

Signaling Pathways

Caption: FXR Signaling Pathway Activated by this compound in NASH.

Experimental Workflow

References

The Role of WAY-361789 (WAY-362450) in Metabolic Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-361789, also known as WAY-362450 or XL335, is a potent, selective, and orally active synthetic agonist for the Farnesoid X Receptor (FXR). As a key nuclear receptor, FXR plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose. This guide provides a comprehensive technical overview of the mechanism of action of this compound and its significant therapeutic effects demonstrated in various preclinical models of metabolic diseases, including dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis (NASH). The data presented herein, collated from pivotal studies, underscores the potential of FXR agonism as a therapeutic strategy for complex metabolic disorders. This document details the experimental protocols used to elicit these findings and visualizes the core biological pathways and workflows.

Core Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor. FXR is a ligand-activated transcription factor highly expressed in metabolically active tissues such as the liver, intestine, and kidneys.[1] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

Key transcriptional events initiated by this compound-mediated FXR activation include:

-

Induction of Small Heterodimer Partner (SHP): SHP is a crucial transcriptional repressor that, once induced by FXR, inhibits the expression of several key genes involved in bile acid synthesis and lipogenesis.

-

Repression of CYP7A1: Through the induction of SHP, FXR activation leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2] This action is central to maintaining bile acid homeostasis.

-

Regulation of Lipid Metabolism: FXR activation influences multiple genes involved in lipid homeostasis, leading to reduced triglyceride synthesis and increased clearance of very-low-density lipoproteins (VLDL).[3]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have potent anti-inflammatory and anti-fibrotic effects in the liver, which are particularly relevant for the treatment of NASH.[4]

Efficacy in Dyslipidemia and Atherosclerosis Models

This compound has demonstrated significant efficacy in reducing dyslipidemia and preventing the development of atherosclerosis in genetically modified mouse models that mimic human disease.

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal study using LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol "Western" diet.

| Parameter | Model | Treatment Group | Dosage | Duration | % Change vs. Vehicle | Reference |

| Non-HDL Cholesterol | LDLR-/- Mice | WAY-362450 | 10 mg/kg/day | 12 weeks | ↓ 80% | [5] |

| Plasma Triglycerides | LDLR-/- Mice | WAY-362450 | 10 mg/kg/day | 12 weeks | ↓ 85% | [5] |

| Aortic Lesion Area | LDLR-/- Mice | WAY-362450 | 10 mg/kg/day | 12 weeks | ↓ 95% | [1][5] |

| Aortic Lesion Area | ApoE-/- Mice | WAY-362450 | 30 mg/kg/day | 12 weeks | ↓ 86% | [1] |

Experimental Protocol: Atherosclerosis Study in LDLR-/- Mice

-

Animal Model: Male and female LDL receptor-deficient (LDLR-/-) mice. These mice are a standard model for diet-induced atherosclerosis.[6]

-

Housing and Acclimation: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.

-

Diet: At 8-10 weeks of age, mice are switched from a standard chow diet to a high-fat "Western" diet (e.g., 42% kcal from fat, 0.2% cholesterol) to induce hyperlipidemia and promote atherosclerotic plaque development.[6]

-

Treatment Administration:

-

WAY-362450 is formulated in a vehicle suitable for oral administration (e.g., a suspension in 0.5% methylcellulose).

-

The compound is administered daily via oral gavage at a dose of 10-30 mg/kg body weight.

-

A control group receives the vehicle alone following the same schedule.

-

-

Treatment Duration: 12 weeks.

-

Endpoint Analysis:

-

Plasma Lipids: Blood samples are collected at the end of the study. Plasma total cholesterol, HDL, and triglycerides are measured using enzymatic colorimetric assays. Non-HDL cholesterol is calculated as Total Cholesterol - HDL.

-

Atherosclerotic Lesion Quantification:

-

Mice are euthanized, and the vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

The entire aorta, from the heart to the iliac bifurcation, is dissected.

-

The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.[4][7]

-

The aorta is imaged, and the total surface area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ). The results are expressed as the percentage of the total aortic surface area covered by lesions.[8][9]

-

-

Efficacy in Non-Alcoholic Steatohepatitis (NASH) Models

This compound has shown significant protective effects against liver inflammation and fibrosis, key features of NASH, in a diet-induced mouse model.

Quantitative Data

The table below summarizes the effects of this compound in a methionine and choline-deficient (MCD) diet model, which induces key features of NASH in mice.

| Parameter | Model | Treatment Group | Dosage | Duration | Effect vs. MCD Diet Control | Reference |

| Serum ALT | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Decreased | [4] |

| Serum AST | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Decreased | [4] |

| Hepatic Inflammation | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Reduced | [4] |

| Hepatic Fibrosis | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Reduced | [4] |

| Hepatic Triglycerides | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | No Significant Impact | [4] |

Experimental Protocol: NASH Study in MCD-Fed Mice

-

Animal Model: Male C57BL/6 mice.

-

Dietary Induction of NASH: Mice are fed a methionine and choline-deficient (MCD) diet for a period of 4 weeks. This diet is known to induce hepatic steatosis, inflammation, oxidative stress, and fibrosis, mimicking the histopathological features of human NASH.[4][10]

-

Treatment Administration:

-

WAY-362450 is administered concurrently with the MCD diet.

-

The compound is given at a dose of 30 mg/kg, typically via oral gavage, once daily.

-

A control group is fed the MCD diet and receives the vehicle daily.

-

-

Treatment Duration: 4 weeks.

-

Endpoint Analysis:

-

Serum Biochemistry: Blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Liver Histology:

-

Livers are harvested, weighed, and fixed in formalin.

-

Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.

-

Sirius Red staining is used to visualize and quantify collagen deposition as a marker of fibrosis.

-

-

Gene Expression Analysis: RNA is extracted from liver tissue to perform quantitative real-time PCR (qPCR) for genes involved in inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., collagen-1a1, TIMP-1).

-

References

- 1. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Methionine- and choline-deficient diet induces hepatic changes characteristic of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-361789 and its Effects on Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective Farnesoid X Receptor (FXR) agonist, WAY-362450, a close analog of WAY-361789, and its profound effects on the intricate regulation of bile acid homeostasis. FXR has emerged as a critical therapeutic target for a spectrum of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. Activation of FXR by synthetic agonists like WAY-362450 initiates a cascade of transcriptional events that modulate the synthesis, transport, and enterohepatic circulation of bile acids. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of metabolic disease and nuclear receptor signaling.

Introduction: The Farnesoid X Receptor (FXR) and Bile Acid Homeostasis

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as the primary endogenous sensor for bile acids.[1] It is highly expressed in tissues central to bile acid and lipid metabolism, most notably the liver and intestine.[2] Bile acids, synthesized from cholesterol in the liver, are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, they can be cytotoxic. Therefore, the maintenance of bile acid homeostasis is critical for cellular and organismal health.

FXR plays a pivotal role in a negative feedback loop that regulates the size of the bile acid pool. When intracellular bile acid levels rise, they bind to and activate FXR. This activation triggers a downstream signaling cascade that ultimately suppresses the synthesis of new bile acids, thereby preventing their accumulation to toxic levels.[1]

This compound/WAY-362450: A Potent and Selective FXR Agonist

WAY-362450 (also known as XL335) is a potent, selective, and orally bioavailable non-steroidal agonist of the Farnesoid X Receptor.[3] While the user's query specified this compound, the majority of published literature points to WAY-362450 as the potent FXR agonist in this chemical series. It is presumed that this compound is a closely related analog. For the purpose of this guide, we will focus on the well-characterized effects of WAY-362450.

Table 1: In Vitro Activity of WAY-362450

| Parameter | Value | Reference |

| FXR EC50 | 4 nM | [4] |

| FXR Efficacy | 149% | [4] |

Mechanism of Action: Regulation of Bile Acid Synthesis

The primary mechanism by which WAY-362450 and other FXR agonists regulate bile acid homeostasis is through the transcriptional control of key genes involved in the bile acid synthetic pathway. The rate-limiting step in the classical pathway of bile acid synthesis is catalyzed by the enzyme cholesterol 7α-hydroxylase, which is encoded by the CYP7A1 gene.[1]

Activation of FXR in hepatocytes by WAY-362450 leads to the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] SHP, in turn, acts as a transcriptional repressor by interacting with and inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1), which are essential for the transcription of the CYP7A1 gene.[1] This FXR-SHP-LRH-1-CYP7A1 cascade is a central axis in the negative feedback regulation of bile acid synthesis.

Signaling Pathway Diagram

Caption: FXR signaling pathway in hepatocytes.

Effects on Bile Acid and Lipid Homeostasis

Oral administration of WAY-362450 has demonstrated significant effects on bile acid and lipid metabolism in preclinical models.

Effects on Gene Expression

Treatment with WAY-362450 leads to a dose-dependent regulation of key genes involved in bile acid synthesis.

Table 2: In Vivo Effects of WAY-362450 on Hepatic Gene Expression in Mice

| Compound | Dose (mg/kg) | Treatment Duration | Change in SHP mRNA | Change in CYP7A1 mRNA | Reference |

| WAY-362450 | 10 | 7 days | ↑ (Data not specified) | ↓ (Data not specified) | [3] |

| WAY-362450 | 30 | 4 weeks | ↑ (Data not specified) | ↓ (Data not specified) | [3] |

| Representative FXR Agonist (GW4064) | 30 | 5 days | ~2.5-fold increase | ~80% decrease | [5] |

Note: Specific quantitative dose-response data for WAY-362450 on SHP and CYP7A1 mRNA levels were not available in the reviewed literature. Data from a similar potent synthetic FXR agonist, GW4064, is provided for representative purposes.

Effects on Bile Acid Pool and Composition

By suppressing de novo synthesis, chronic administration of FXR agonists can lead to a reduction in the total bile acid pool size. The composition of the bile acid pool can also be altered.

Table 3: Effects of WAY-362450 on Bile Acid Pool in Mice

| Compound | Dose (mg/kg) | Treatment Duration | Change in Total Bile Acid Pool Size | Change in Bile Acid Composition | Reference |

| WAY-362450 | Data not available | Data not available | Expected Decrease | Expected shift towards less hydrophobic species | |

| Representative FXR Agonist (GW4064) | 30 | 5 days | ~50% decrease | Increase in conjugated bile acids | [5][6] |

Note: Specific data on the effect of WAY-362450 on bile acid pool size and composition were not found. Representative data from another FXR agonist is shown.

Effects on Plasma Lipids

The regulation of bile acid synthesis from cholesterol has a direct impact on lipid metabolism.

Table 4: Effects of WAY-362450 on Plasma Lipids in LDLR-/- Mice

| Compound | Dose (mg/kg) | Treatment Duration | Change in Total Cholesterol | Change in Triglycerides | Reference |

| WAY-362450 | 3 | 7 days | ↓ 30% | ↓ 45% | [3] |

| WAY-362450 | 10 | 7 days | ↓ 48% | ↓ 65% | [3] |

| WAY-362450 | 30 | 7 days | ↓ 55% | ↓ 75% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound/WAY-362450 on bile acid homeostasis.

In Vivo Assessment of FXR Agonist Activity in Mice

This protocol outlines a typical in vivo study to assess the pharmacological effects of an FXR agonist on bile acid and lipid metabolism in a mouse model of dyslipidemia.

Caption: In vivo experimental workflow.

-

Animal Model: Utilize male LDLR-/- mice, 8-10 weeks of age.

-

Housing and Diet: House mice in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to water and a high-fat diet (e.g., 45% kcal from fat) for 4 weeks to induce dyslipidemia.

-

Treatment Groups: Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% methylcellulose)

-

WAY-362450 (e.g., 3, 10, 30 mg/kg)

-

-

Dosing: Administer the assigned treatment daily via oral gavage for the desired duration (e.g., 7 days).

-

Sample Collection: At the end of the treatment period, fast mice for 4 hours. Euthanize mice by CO2 asphyxiation followed by cervical dislocation.

-

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.

-

Perfuse the liver with ice-cold saline. Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for subsequent RNA and bile acid analysis.

-

-

Analysis:

-

Plasma Lipids: Analyze plasma for total cholesterol and triglycerides using commercially available enzymatic kits.

-

Bile Acid Quantification: Follow the protocol detailed in Section 5.2.

-

Gene Expression Analysis: Follow the protocol detailed in Section 5.3.

-

Quantification of Bile Acids in Liver and Serum by LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of bile acids from mouse liver and serum.

-

Sample Preparation:

-

Serum: To 50 µL of serum, add 10 µL of an internal standard mix (containing deuterated bile acid standards) and 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

Liver: Homogenize ~50 mg of frozen liver tissue in 1 mL of ice-cold 75% ethanol (B145695) containing internal standards. Centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant from the sample preparation step.

-

Wash the cartridge with 1 mL of water.

-

Elute the bile acids with 1 mL of methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 50 µL of the initial mobile phase.

-

Inject an aliquot onto a C18 column of a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify individual bile acids using multiple reaction monitoring (MRM) in negative ion mode.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes the measurement of hepatic Cyp7a1 and Shp mRNA levels.

-

RNA Extraction:

-

Homogenize ~20-30 mg of frozen liver tissue in 1 mL of TRIzol reagent.

-

Add 200 µL of chloroform, shake vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and precipitate the RNA with 500 µL of isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (Cyp7a1 or Shp) and a reference gene (e.g., Gapdh), and the diluted cDNA.

-

Use the following primer sequences (mouse):

-

Cyp7a1 Forward: 5'-AGCAACTTTGCCTTTGACCTC-3'

-

Cyp7a1 Reverse: 5'-ACCCAGAGAGAGGCAACTTTC-3'

-

Shp Forward: 5'-CTGCTGGGTGTCTGAGGAAG-3'

-

Shp Reverse: 5'-AGGGAGCCAGCAGTTCCTTA-3'

-

Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

-

Conclusion

WAY-362450 is a potent and selective FXR agonist that effectively modulates bile acid and lipid homeostasis. Its mechanism of action, centered on the FXR-SHP-CYP7A1 regulatory axis, provides a clear rationale for its therapeutic potential in metabolic diseases characterized by dysregulated bile acid and lipid metabolism. The data and protocols presented in this technical guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound/WAY-362450 and other FXR agonists. Further studies are warranted to fully elucidate the dose-dependent effects on bile acid pool dynamics and to translate these preclinical findings into clinical applications.

References

- 1. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor contributes to oleanolic acid-induced cholestatic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 5. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYBR® Green I Dye Quantitative PCR Protocol [sigmaaldrich.com]

Methodological & Application